molecular formula C18H16BrN5OS B15083783 N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618880-27-6

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15083783
CAS No.: 618880-27-6
M. Wt: 430.3 g/mol
InChI Key: HWTGQQKGDCFLAD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by three key structural motifs:

A 1,2,4-triazole ring substituted at the 4th position with a prop-2-en-1-yl (allyl) group, which may contribute to reactivity or conformational flexibility.

This compound belongs to a broader class of 1,2,4-triazole acetamides, which are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antiviral, and antimicrobial properties . Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .

Properties

CAS No.

618880-27-6

Molecular Formula

C18H16BrN5OS

Molecular Weight

430.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN5OS/c1-2-11-24-17(15-5-3-4-10-20-15)22-23-18(24)26-12-16(25)21-14-8-6-13(19)7-9-14/h2-10H,1,11-12H2,(H,21,25)

InChI Key

HWTGQQKGDCFLAD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The bromophenyl group is introduced via a bromination reaction, while the sulfanylacetamide moiety is formed through a thiolation reaction using appropriate thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • Allyl vs. Alkyl Groups : Allyl-substituted triazoles (target compound) exhibit enhanced anti-exudative activity compared to ethyl analogs, likely due to improved binding via π-π interactions .
  • Pyridine Position: Pyridin-2-yl (target) vs.

Modifications to the Acetamide Moiety

Variations in the acetamide’s aryl group impact solubility and target selectivity.

Compound Name Acetamide Substituent Key Differences vs. Target Compound Biological Activity Reference
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl Increased hydrophilicity Potential diuretic/antihypertensive activity
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Benzyloxyphenyl Bulky benzyloxy group reduces membrane permeability Unreported activity

Key Findings :

  • 4-Bromophenyl vs.

Pharmacological Activity Comparison

Anti-Exudative Activity

  • Target Compound: Not directly tested, but structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () showed 68% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Ethyl-Substituted Analog (): Reduced activity (~50% inhibition) due to lower steric flexibility .

Antiviral Activity

  • Cyclohexylmethyl Derivative (): Demonstrated anti-HIV-1 activity (IC50: 12 µM), attributed to the cyclohexylmethyl group enhancing hydrophobic interactions with viral enzymes .

Crystallographic Data

  • Cyclohexylmethyl Analog (): Crystal structure (R factor = 0.038) confirms planar triazole ring and gauche conformation of the acetamide chain, critical for bioactivity .

Biological Activity

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 3789176) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C18H16BrN5OSC_{18}H_{16}BrN_5OS and features a complex structure that includes a bromophenyl group, a pyridine moiety, and a triazole ring. The presence of sulfur in its structure suggests potential reactivity that could influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of triazole compounds, including those similar to this compound.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus3.12 μg/mL
Compound BEscherichia coli12.5 μg/mL
Compound CCandida albicans8 μg/mL

In particular, compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the triazole core have been effective against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar configurations exhibit antiproliferative effects on various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Reference
HCT1165.16
MCF-712.50
U87 MG8.00
A5497.50

The compound's mechanism may involve the inhibition of specific pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : Similar compounds have shown potency in inhibiting DNA gyrase ATPase activity, which is vital for bacterial DNA replication.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to the anticancer effects observed.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving triazole derivatives showed a significant reduction in tumor size in patients with advanced breast cancer after treatment with a similar compound.
  • Case Study 2 : In vitro studies demonstrated that compounds with structural similarities exhibited enhanced activity against multidrug-resistant bacterial strains.

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